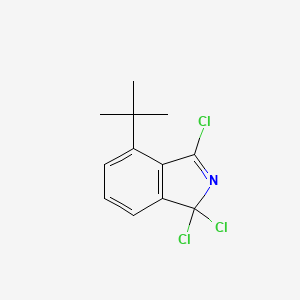
4-tert-Butyl-1,1,3-trichloro-1H-isoindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-Butyl-1,1,3-trichloro-1H-isoindole is a heterocyclic compound that features a trichlorinated isoindole ring with a tert-butyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-1,1,3-trichloro-1H-isoindole typically involves the reaction of a suitable isoindole precursor with chlorinating agents under controlled conditions. One common method involves the use of tert-butyl-substituted isatins, which are condensed with benzene-1,2-diamine or thiosemicarbazide to form the desired isoindole structure . The reaction conditions often require the use of solvents such as methylene chloride and catalysts to facilitate the formation of the trichlorinated isoindole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
4-tert-Butyl-1,1,3-trichloro-1H-isoindole undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The isoindole ring can be subjected to oxidation and reduction reactions, altering the electronic properties and reactivity of the compound.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include tertiary amines, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield quaternary aminium salts, while oxidation may produce various oxidized isoindole derivatives .
科学的研究の応用
4-tert-Butyl-1,1,3-trichloro-1H-isoindole has several applications in scientific research:
作用機序
The mechanism by which 4-tert-Butyl-1,1,3-trichloro-1H-isoindole exerts its effects involves nucleophilic substitution of the chlorine atoms, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects . The specific pathways involved depend on the nature of the substituents and the target molecules.
類似化合物との比較
Similar Compounds
4-tert-Butyl-1H-imidazole: Another tert-butyl-substituted heterocycle with different reactivity and applications.
tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with a similar tert-butyl group but different functional groups and applications.
1,3,5-Tris(4-tert-butyl-2,6-dimethyl-3-hydroxybenzyl)isocyanurate: A compound with multiple tert-butyl groups and different chemical properties.
Uniqueness
4-tert-Butyl-1,1,3-trichloro-1H-isoindole is unique due to its trichlorinated isoindole ring, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo nucleophilic substitution and form reactive intermediates sets it apart from other similar compounds.
特性
CAS番号 |
189887-98-7 |
|---|---|
分子式 |
C12H12Cl3N |
分子量 |
276.6 g/mol |
IUPAC名 |
4-tert-butyl-1,1,3-trichloroisoindole |
InChI |
InChI=1S/C12H12Cl3N/c1-11(2,3)7-5-4-6-8-9(7)10(13)16-12(8,14)15/h4-6H,1-3H3 |
InChIキー |
DARRFDHJBVCRGP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=CC2=C1C(=NC2(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


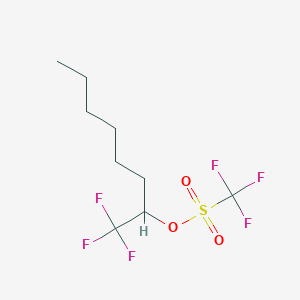

![3-{2-[(Prop-2-en-1-yl)oxy]ethoxy}propan-1-ol](/img/structure/B14249402.png)
![6-(4-Methylphenyl)-5-[(E)-phenyldiazenyl]pyridazine-3,4-dione](/img/structure/B14249406.png)
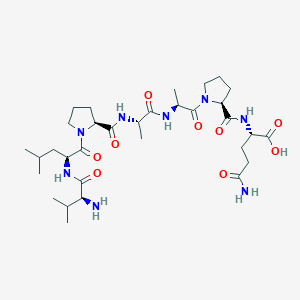
![Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)butyl]-](/img/structure/B14249428.png)
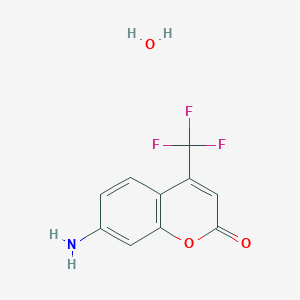
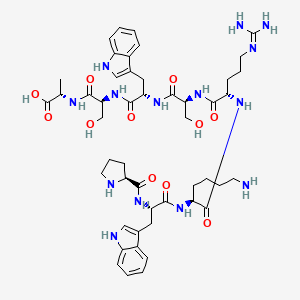
![3-Methyl-5-nitro-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14249445.png)
![4-[3-(Trimethoxysilyl)propyl]phenyl 2-methylprop-2-enoate](/img/structure/B14249457.png)
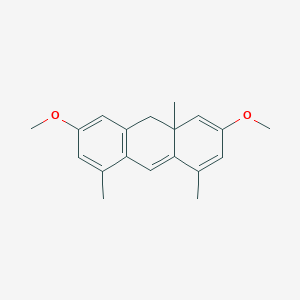
![4-[Dimethyl(phenyl)silyl]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B14249478.png)
![1-[(3S,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B14249481.png)

